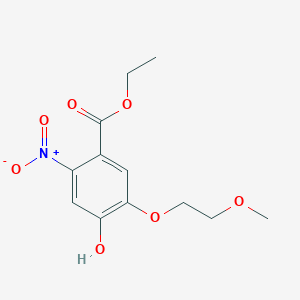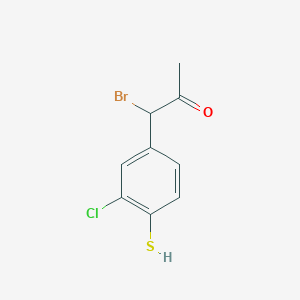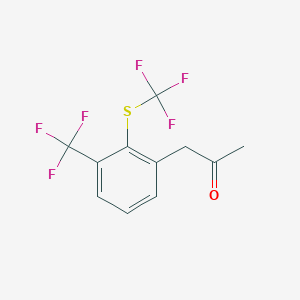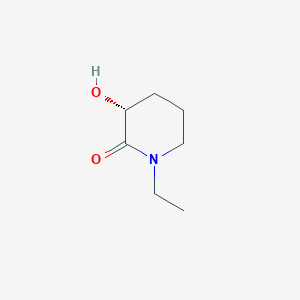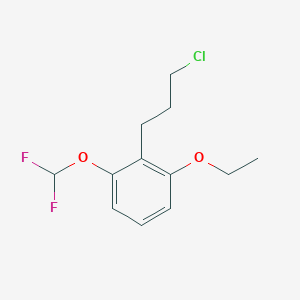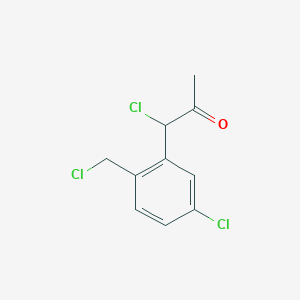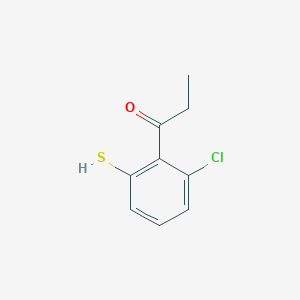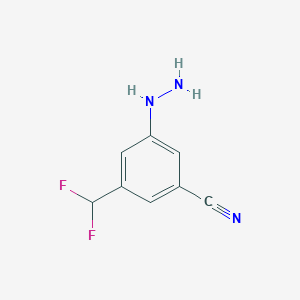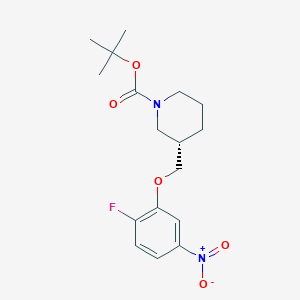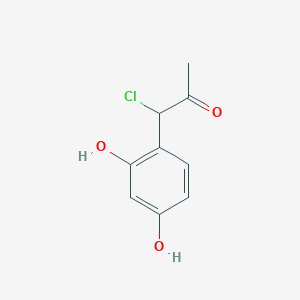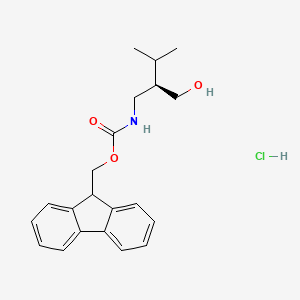
Fmoc-(r)-2-(aminomethyl)-3-methylbutan-1-ol hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-®-2-(aminomethyl)-3-methylbutan-1-ol hydrochloride is a compound that belongs to the family of Fmoc-protected amino alcohols. The Fmoc group, or 9-fluorenylmethyloxycarbonyl, is a common protecting group used in peptide synthesis. This compound is particularly useful in the synthesis of peptides and other complex molecules due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-®-2-(aminomethyl)-3-methylbutan-1-ol hydrochloride typically involves the protection of the amine group with the Fmoc group. This can be achieved through a reaction with Fmoc chloride in the presence of a base such as sodium carbonate in an organic solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
Industrial production of Fmoc-®-2-(aminomethyl)-3-methylbutan-1-ol hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Fmoc-®-2-(aminomethyl)-3-methylbutan-1-ol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The amine group can undergo substitution reactions with various electrophiles to form new amide or ester bonds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Bases: Sodium carbonate (Na2CO3), triethylamine (TEA).
Solvents: Dichloromethane (DCM), methanol (MeOH).
Major Products
The major products formed from these reactions include:
Oxidation: Formation of the corresponding aldehyde or ketone.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of new amide or ester derivatives.
Scientific Research Applications
Fmoc-®-2-(aminomethyl)-3-methylbutan-1-ol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of peptides and other complex molecules due to its stability and ease of removal.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of Fmoc-®-2-(aminomethyl)-3-methylbutan-1-ol hydrochloride involves the protection of the amine group with the Fmoc group. This protection prevents unwanted side reactions during peptide synthesis and allows for the selective deprotection of the amine group under mild conditions. The Fmoc group is typically removed using a base such as piperidine, which cleaves the Fmoc group and regenerates the free amine .
Comparison with Similar Compounds
Similar Compounds
Fmoc-protected amino acids: These compounds also contain the Fmoc group and are used in peptide synthesis.
Boc-protected amino acids: These compounds use the t-butyloxycarbonyl (Boc) group as a protecting group instead of the Fmoc group.
Uniqueness
Fmoc-®-2-(aminomethyl)-3-methylbutan-1-ol hydrochloride is unique due to its specific structure, which includes a chiral center and a hydroxyl group. This makes it particularly useful in the synthesis of complex peptides and other molecules where stereochemistry and functional group compatibility are important .
Properties
Molecular Formula |
C21H26ClNO3 |
|---|---|
Molecular Weight |
375.9 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2R)-2-(hydroxymethyl)-3-methylbutyl]carbamate;hydrochloride |
InChI |
InChI=1S/C21H25NO3.ClH/c1-14(2)15(12-23)11-22-21(24)25-13-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20;/h3-10,14-15,20,23H,11-13H2,1-2H3,(H,22,24);1H/t15-;/m1./s1 |
InChI Key |
UMLLUMNNWDBATE-XFULWGLBSA-N |
Isomeric SMILES |
CC(C)[C@H](CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)CO.Cl |
Canonical SMILES |
CC(C)C(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)CO.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



